4-(2,3-difluorobenzyl)-3-[2-(4-hydroxy-1-piperidinyl)-2-oxoethyl]-2-piperazinone
Overview
Description
4-(2,3-difluorobenzyl)-3-[2-(4-hydroxy-1-piperidinyl)-2-oxoethyl]-2-piperazinone is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound is commonly referred to as DFB or DFB-PZ, and it belongs to the class of piperazinone derivatives. DFB-PZ has shown promising results in various scientific studies and has the potential to be used in the treatment of various diseases.
Mechanism of Action
The mechanism of action of DFB-PZ is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways that are involved in the development and progression of various diseases. DFB-PZ has been shown to inhibit the activity of COX-2, a key enzyme involved in the inflammatory response, and to inhibit the activation of NF-κB, a transcription factor that plays a critical role in the regulation of the immune response.
Biochemical and Physiological Effects
DFB-PZ has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. DFB-PZ has also been shown to reduce inflammation and to have a protective effect on the cardiovascular system.
Advantages and Limitations for Lab Experiments
DFB-PZ has several advantages as a research tool. It is a highly potent and selective inhibitor of COX-2, which makes it a valuable tool for studying the role of COX-2 in various diseases. DFB-PZ is also relatively easy to synthesize and has good stability, which makes it a convenient compound to work with in the laboratory. However, one limitation of DFB-PZ is that it has poor solubility in water, which can make it difficult to work with in aqueous solutions.
Future Directions
DFB-PZ has shown promising results in various scientific studies, and there are several potential future directions for research on this compound. One area of research could be to further investigate the mechanism of action of DFB-PZ and to identify other enzymes and signaling pathways that are affected by this compound. Another area of research could be to investigate the potential use of DFB-PZ in combination with other drugs for the treatment of various diseases. Additionally, further studies could be conducted to investigate the safety and efficacy of DFB-PZ in animal models and in clinical trials.
Scientific Research Applications
DFB-PZ has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, antitumor, and antiangiogenic properties. DFB-PZ has been investigated for its potential use in the treatment of various diseases, including cancer, inflammation, and cardiovascular diseases.
properties
IUPAC Name |
4-[(2,3-difluorophenyl)methyl]-3-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]piperazin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23F2N3O3/c19-14-3-1-2-12(17(14)20)11-23-9-6-21-18(26)15(23)10-16(25)22-7-4-13(24)5-8-22/h1-3,13,15,24H,4-11H2,(H,21,26) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWSXWHUDDXHUJM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C(=O)CC2C(=O)NCCN2CC3=C(C(=CC=C3)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23F2N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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